Fmoc-Val-Gly(DMB)-OH

Peptide Synthesis Backbone Protection Coupling Efficiency

Fmoc-Val-Gly(DMB)-OH (CAS 1418022-26-0) is a backbone-protected dipeptide building block specifically engineered to overcome on-resin aggregation and aspartimide side reactions during Fmoc SPPS. Unlike standard Fmoc-Val-Gly-OH, the 2,4-dimethoxybenzyl (DMB) group on the Gly amide nitrogen disrupts interchain hydrogen bonding and masks the amide nitrogen, preventing base-catalyzed cyclization adjacent to Asp residues. This dual protection delivers higher crude purity, fewer deletion side products, and simpler HPLC purification—particularly for hydrophobic, transmembrane, amyloidogenic, or Val-Gly-Asp motif sequences. Adopted in GLP-1 agonist and nucleolin-derived peptide manufacturing, this preformed dipeptide also reduces coupling cycles, saving time and reagent costs in large-scale cGMP production. Typical purity: ≥95% (HPLC).

Molecular Formula C30H32N2O7
Molecular Weight 532.6 g/mol
Cat. No. B12097518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Gly(DMB)-OH
Molecular FormulaC30H32N2O7
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H32N2O7/c1-18(2)28(29(35)32(16-27(33)34)25-14-13-19(37-3)15-26(25)38-4)31-30(36)39-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-15,18,24,28H,16-17H2,1-4H3,(H,31,36)(H,33,34)/t28-/m0/s1
InChIKeyKIBKURPQZJBZSU-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Val-Gly(DMB)-OH: Dipeptide Building Block for Challenging Solid-Phase Peptide Synthesis


Fmoc-Val-Gly(DMB)-OH (CAS 1418022-26-0) is a protected dipeptide building block designed for Fmoc solid-phase peptide synthesis (SPPS) of sequences containing the Val-Gly motif that are prone to aggregation or aspartimide formation [1]. It comprises an Fmoc-protected L-valine residue coupled to a glycine whose backbone amide nitrogen is protected with a 2,4-dimethoxybenzyl (DMB) group . The DMB group serves as a reversible backbone amide protection, temporarily disrupting interchain hydrogen bonding to prevent aggregation during chain elongation and is removed during the final TFA cleavage step [1]. This compound is a member of the Fmoc-Aaa-(Dmb)Gly-OH dipeptide family, which offers similar benefits to pseudoproline dipeptides but is specifically tailored for peptide sequences containing glycine .

Why Fmoc-Val-Gly(DMB)-OH Cannot Be Replaced by Unprotected Fmoc-Val-Gly-OH


Standard Fmoc-Val-Gly-OH dipeptides (e.g., CAS 142810-19-3) lack the DMB backbone protection and are therefore susceptible to on-resin aggregation during SPPS of hydrophobic sequences, leading to incomplete couplings, deletions, and low crude purity [1]. In sequences where Val-Gly precedes an aspartic acid residue, the unprotected dipeptide offers no protection against the well-documented aspartimide side reaction during piperidine-mediated Fmoc deprotection [2]. The DMB group in Fmoc-Val-Gly(DMB)-OH serves a dual function: it disrupts interchain hydrogen bonding that causes aggregation and masks the amide nitrogen to prevent base-catalyzed cyclization when placed adjacent to Asp residues [3]. Consequently, substituting the DMB-protected dipeptide with its unprotected analog will predictably result in lower yield, more deletion side products, and increased aspartimide-related impurities in challenging sequences [1].

Fmoc-Val-Gly(DMB)-OH: Quantitative Differentiation vs. Hmb-Protected and Unprotected Analogs


DMB vs. Hmb Backbone Protection: Elimination of Oxazepinone Side Reaction During Activation

Fmoc-Val-Gly(DMB)-OH incorporates a DMB backbone protecting group that, unlike the Hmb (2-hydroxy-4-methoxybenzyl) group, does not form cyclic oxazepinones during activation [1]. This side reaction is specific to Hmb-protected dipeptides and reduces effective coupling yields by sequestering activated species. In contrast, Dmb dipeptides couple as efficiently as pseudoproline residues with no oxazepinone formation [2].

Peptide Synthesis Backbone Protection Coupling Efficiency

Fmoc-Aaa-(Dmb)Gly-OH Dipeptides: Superior Coupling Efficiency in Hydrophobic Sequences vs. Unprotected Analogs

Dmb-protected dipeptides, including Fmoc-Val-Gly(DMB)-OH, disrupt interchain hydrogen bonding that leads to aggregation during SPPS of hydrophobic sequences [1]. While direct quantitative data for the specific Val-Gly(DMB) sequence is not available, studies on structurally analogous Fmoc-Aaa-(Dmb)Gly-OH dipeptides demonstrate improved synthesis outcomes for challenging peptides . In a head-to-head study of peptides containing Asp-Gly motifs, the Dmb protection strategy led to almost complete reduction of aspartimide formation with accompanied suppression of aspartic acid epimerization [2].

Peptide Aggregation Solid-Phase Peptide Synthesis Difficult Sequences

DMB Deprotection: Seamless Integration with Standard TFA Cleavage Workflows

The DMB group is removed under the same conditions used for final peptide cleavage from the resin (e.g., TFA/scavenger cocktails), regenerating the native glycine residue without requiring an additional orthogonal deprotection step . This contrasts with some alternative backbone protecting groups that necessitate separate, non-standard deprotection steps, adding time and complexity to the synthesis workflow [1].

Deprotection Peptide Cleavage Process Compatibility

Procurement Guide: When to Select Fmoc-Val-Gly(DMB)-OH


Synthesis of Aggregation-Prone Peptides Containing Val-Gly Motif

When a target peptide contains a hydrophobic stretch including the Val-Gly sequence, use of Fmoc-Val-Gly(DMB)-OH is recommended to disrupt interchain association and maintain coupling efficiency [1]. This applies particularly to sequences known to cause on-resin aggregation (e.g., transmembrane domains, amyloidogenic fragments). The DMB protection improves crude peptide purity and yield, reducing the need for extensive HPLC purification .

Prevention of Aspartimide Formation in Val-Gly-Asp Sequences

In peptides containing the Val-Gly-Asp motif, the DMB group on the glycine amide nitrogen sterically hinders the base-catalyzed cyclization that forms aspartimide [1]. Incorporating Fmoc-Val-Gly(DMB)-OH instead of sequential coupling of Fmoc-Val-OH and Fmoc-Gly-OH significantly reduces aspartimide-related byproducts (e.g., piperidide adducts, α/β-peptide isomers), which are otherwise difficult to separate .

Streamlined Synthesis of GLP-1 Analogs and Other Therapeutic Peptides

GLP-1 receptor agonists and related peptide therapeutics often contain Val-Gly sequences in hydrophobic regions. Using the preformed DMB-protected dipeptide simplifies synthesis, improves yield, and is compatible with cGMP manufacturing workflows where consistent product quality is critical [1]. The dipeptide approach also reduces the number of coupling cycles, saving time and reagent costs in large-scale production .

Research on Peptides Related to Nucleolin and Other Gly-Rich Domains

Peptides derived from nucleolin contain glycine/arginine-rich domains where the Val-Gly motif appears. Studies have shown that DMB-protected dipeptides are essential for the successful synthesis of these challenging sequences [1]. Fmoc-Val-Gly(DMB)-OH enables the preparation of these peptides for structural and functional studies, including nucleolin's role in cell proliferation and cancer research .

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